Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
Description
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5) is a zwitterionic organic compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.167 g/mol. It is characterized by a furan ring substituted with a methoxyimino-acetate group in the (Z)-configuration. The compound appears as a light yellow-beige crystalline powder with a melting point of 182°C and a boiling point of 284.7°C at 760 mmHg . It is primarily utilized as a key intermediate in synthesizing cefuroxime axetil, a second-generation cephalosporin antibiotic . The ammonium salt form enhances water solubility, making it advantageous for pharmaceutical synthesis. Its synthesis typically involves oximation of furanacet with nitrous acid, a method optimized for industrial scalability and high yields (up to 95%) .
Properties
CAS No. |
97148-39-5 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |
InChI Key |
ZWNSXPIVYODLLM-PHZXCRFESA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)[O-].[NH4+] |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)O.N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Appearance |
Off-White Solid |
melting_point |
170-173°C |
Other CAS No. |
97148-39-5 |
Pictograms |
Flammable |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt |
Origin of Product |
United States |
Preparation Methods
Catalytic Oximation with Metal Salts and UV Irradiation
A pioneering method disclosed in Patent CN105330627A involves metal salt catalysis combined with ultraviolet (UV) irradiation to enhance cis-selectivity . The process comprises three stages:
-
Synthesis of 2-Oxo-2-Furan Acetic Acid :
A mixture of 2-acetylfuran, water, and metal salts (e.g., ZnCl₂ or FeCl₃) is treated with a mixed acid (e.g., HCl/H₂SO₄) and sodium nitrite at 25–80°C for 3–8 hours. The pH is adjusted to 1–3, yielding 98.67% pure 2-oxo-2-furan acetic acid . -
Methoxyimination :
The intermediate reacts with methoxyammonium salts under 365 nm UV light, achieving 97% cis-selectivity by photo-isomerization of the (E)-isomer to the (Z)-form . -
Ammation :
Ammonia gas is introduced to form the ammonium salt, resulting in an 85% overall yield .
Key Advantages :
-
100% conversion of 2-acetylfuran.
-
Reduced by-products due to UV-driven isomerization.
Sequential Oximation and Salification
Patent CN101357911B outlines a two-step synthesis starting from furan-2-carbaldehyde :
| Step | Conditions | Outcome |
|---|---|---|
| Oximation | Methoxyamine HCl, ethanol, 50°C | Methoxyimino intermediate |
| Salification | Ammonium acetate, methanol, 25°C | 95% purity, 82% yield |
This method avoids hazardous reagents but requires stringent pH control during salification to prevent trans-isomer formation .
Industrial-Scale Optimization (CN106187960A)
A scalable protocol achieves 67% total yield through:
-
Aldol Condensation :
Furan reacts with methyl chlorooxalate in dichloromethane using ZnCl₂ as a catalyst (10°C, 6 hours) . -
Hydrolysis :
The intermediate is hydrolyzed with NaOH/KOH (pH 10–11) at 0–40°C . -
Ammation :
Ammonia gas is bubbled into the reaction mixture, yielding >98% pure product .
Comparative Analysis :
| Parameter | CN105330627A | CN101357911B | CN106187960A |
|---|---|---|---|
| Starting Material | 2-Acetylfuran | Furan-2-carbaldehyde | Furan |
| Catalyst | Metal salts | None | ZnCl₂ |
| Cis-Selectivity | 97% | 90% | 95% |
| Overall Yield | 85% | 82% | 67% |
| By-Products | <3% | 5–8% | <5% |
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The methoxyimino group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan compounds.
Scientific Research Applications
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves its interaction with specific molecular targets and pathways. The furan ring and methoxyimino group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The (methoxyimino)acetate moiety is a versatile pharmacophore in antibiotic design. Below is a detailed comparison of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate with structurally related compounds:
Structural Variations and Substituent Effects
Key Observations :
- Heterocyclic Ring Influence: Replacing the furan ring with a thiazole (as in ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate) broadens antibacterial spectrum due to enhanced β-lactamase stability in third-gen cephalosporins .
- Counterion Effects : The ammonium salt form improves solubility compared to ester derivatives (e.g., ethyl or methyl esters), facilitating drug formulation .
- Substituent Complexity : Compounds with additional functional groups (e.g., triazole in ) exhibit tailored activity but require more complex synthesis .
Key Observations :
- The furan-derived ammonium salt achieves higher yields (95%) under green chemistry conditions compared to thiazole derivatives, which require more steps .
- Thiazole derivatives prioritize purity (≥98%) for antibiotic efficacy, necessitating rigorous hydrolysis and crystallization .
Key Observations :
- The furan derivative is specific to cefuroxime axetil , effective against respiratory infections but with narrower-spectrum activity compared to thiazole -based third-gen cephalosporins .
- Aminothiazole substituents improve resistance to enzymatic degradation, critical for treating resistant pathogens .
Physical and Chemical Properties
| Property | This compound | Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate | (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid |
|---|---|---|---|
| Melting Point (°C) | 182 | 204 | 182.1–183.9 |
| Solubility | High (ammonium salt) | Moderate (ethyl ester) | Low (free acid) |
| LogP | -0.24 | 0.85 | -0.5 |
| Stability | Stable under dry conditions | Hydrolysis-prone | Hygroscopic |
Key Observations :
Biological Activity
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a compound characterized by its unique furan and methoxyimino groups, has garnered interest in various fields of biological research. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and exists as an ammonium salt, which influences its solubility and reactivity. The presence of the furan ring and methoxyimino group is significant for its biological properties, especially in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Furan ring, Methoxyimino group |
| Physical State | Solid (ammonium salt form) |
| Solubility | Soluble in polar solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Oximation Reaction : Furan-2-carbaldehyde is reacted with methoxyamine hydrochloride to form the methoxyimino intermediate.
- Ammonium Salt Formation : The intermediate is then treated with ammonium acetate to yield the final product.
This multi-step synthesis can be optimized for yield and purity through controlled reaction conditions, including temperature and solvent choice.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria. The methoxyimino group enhances its efficacy by inhibiting bacterial cell wall synthesis, making it a potential candidate for antibiotic development .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated. The interaction of the furan ring with cellular targets is believed to play a critical role in its biological effects.
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structural features have demonstrated anti-inflammatory and antifungal properties. This suggests a broader spectrum of biological activity that warrants further investigation .
Case Studies and Research Findings
-
Antibacterial Activity : A study conducted on various derivatives of furan compounds showed that those containing methoxyimino groups exhibited enhanced antibacterial activity compared to their counterparts without this modification. The specific mechanism involved inhibition of cell wall synthesis in bacteria such as Staphylococcus aureus and Escherichia coli.
Compound Activity Target Pathway This compound Moderate antibacterial Cell wall synthesis inhibition 5-Methoxyimino-3-furylacetic acid High antibacterial Cell wall synthesis inhibition - Anticancer Studies : In vitro studies on cancer cell lines have indicated that this compound can induce apoptosis through caspase activation pathways. Further research is needed to determine its effectiveness in vivo.
- Inflammatory Response : Compounds similar to this compound have shown potential in modulating inflammatory responses in animal models, suggesting possible therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate in laboratory settings?
- Methodological Answer : Use high-performance liquid chromatography with diode-array detection (HPLC-DAD) to separate the compound from impurities. Spectral validation (e.g., UV, IR, and NMR) and mass spectrometry (MS) confirm structural identity. Purity ≥98% can be verified via HPLC with a calibrated reference standard .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in a tightly sealed, light-protected container. Long-term stability (up to 4 years) is ensured under these conditions, with periodic re-testing recommended to monitor degradation, particularly hydrolysis of the methoxyimino group .
Q. What is the role of this compound in synthesizing cephalosporin antibiotics?
- Methodological Answer : It serves as a key intermediate in synthesizing β-lactam antibiotics like cefuroxime. The (Z)-methoxyimino configuration enhances resistance to β-lactamase enzymes. Reactivity is optimized via coupling with 7-aminocephalosporanic acid (7-ACA) under mild alkaline conditions .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of this compound?
- Methodological Answer : Optimize the one-step synthesis from vitamin C-derived precursors using catalytic oxidation (e.g., TEMPO/NaClO system) to generate 2-furylglyoxylic acid, followed by methoxyimination with NHOMe·HCl. Yields >60% are achieved by controlling pH (6.5–7.0) and reaction temperature (25–30°C) .
Q. How to design forced degradation studies to evaluate the compound’s stability under stress conditions?
- Methodological Answer : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), thermal (80°C), and photolytic (UV light) conditions. Monitor degradation products via HPLC-DAD and LC-MS. Key degradation pathways include hydrolysis of the methoxyimino group and furan ring oxidation .
Q. What analytical techniques resolve this compound from structurally related impurities (e.g., (E)-isomers or furan derivatives)?
- Methodological Answer : Use chiral stationary-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (70:30 v/v). Retention time differences between (Z)- and (E)-isomers are >2 minutes. Confirm stereochemistry via circular dichroism (CD) spectroscopy .
Q. How do structural modifications at the methoxyimino group affect antimicrobial activity in derivatives?
- Methodological Answer : Replace the methoxy group with hydroxy, ethoxy, or aryloxy substituents. Assess antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydroxyimino derivatives show reduced stability but increased potency due to enhanced hydrogen bonding with bacterial targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
